molecular formula C19H16N2O5S B2798555 N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide CAS No. 2034593-58-1

N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide

Cat. No.: B2798555
CAS No.: 2034593-58-1
M. Wt: 384.41
InChI Key: QARLONXOMYQCBP-UHFFFAOYSA-N
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Description

N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide is a complex organic compound characterized by the presence of benzodioxole and thiophene-furan moieties

Scientific Research Applications

N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide has several scientific research applications:

Future Directions

Given the compound’s potential therapeutic effects, future research could focus on elucidating its mechanism of action, optimizing its synthesis process, and evaluating its safety and efficacy in preclinical and clinical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide typically involves multi-step organic reactionsCommon reagents used in these reactions include palladium catalysts for cross-coupling reactions and various protecting groups to ensure selective reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to reduce specific moieties within the compound.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s unique structure allows it to bind selectively to these targets, exerting its effects through various biochemical mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide stands out due to its combination of benzodioxole and thiophene-furan moieties, which confer unique chemical and biological properties. This structural uniqueness enhances its potential for diverse applications in research and industry.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[(5-thiophen-2-ylfuran-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5S/c22-18(20-9-12-3-5-14-16(8-12)25-11-24-14)19(23)21-10-13-4-6-15(26-13)17-2-1-7-27-17/h1-8H,9-11H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QARLONXOMYQCBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCC3=CC=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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